molecular formula C8H10BrNO2S B13060277 (3S)-3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid

(3S)-3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid

Cat. No.: B13060277
M. Wt: 264.14 g/mol
InChI Key: YQFPKSZUYJCTNC-LURJTMIESA-N
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Description

(3S)-3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid is a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a bromo-methyl thiophene scaffold, a privileged structure in the design of bioactive molecules, coupled with a propanoic acid side chain. The bromine atom at the 4-position of the thiophene ring serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies . The stereochemistry at the 3-position is definitively established as (S), which is critical for its interaction with chiral biological targets. This building block is primarily investigated for its potential in several research areas. It is commonly utilized in the synthesis of enzyme inhibitors, particularly those targeting proteases and metabolic enzymes . The molecular scaffold is also relevant in the development of ligands for various signaling pathways, including the GPCR/G Protein and MAPK/ERK pathways . The compound can be used as a key intermediate in the construction of more complex drug-like molecules, peptide mimetics, and chemical biology probes. As with all reagents of this nature, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

(3S)-3-amino-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C8H10BrNO2S/c1-4-5(9)2-7(13-4)6(10)3-8(11)12/h2,6H,3,10H2,1H3,(H,11,12)/t6-/m0/s1

InChI Key

YQFPKSZUYJCTNC-LURJTMIESA-N

Isomeric SMILES

CC1=C(C=C(S1)[C@H](CC(=O)O)N)Br

Canonical SMILES

CC1=C(C=C(S1)C(CC(=O)O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methylation: The brominated thiophene is methylated using methyl iodide or dimethyl sulfate.

    Amino Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol or alcohol.

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Neuropharmacology:
Research indicates that (3S)-3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid may act as a modulator of neurotransmitter systems, particularly glutamate receptors. Glutamate is a key neurotransmitter involved in cognitive functions such as learning and memory. Studies have shown that compounds similar to this amino acid can influence synaptic plasticity and neuroprotection, making them potential candidates for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

2. Antioxidant Properties:
The compound exhibits antioxidant properties, which are crucial in combating oxidative stress associated with various diseases. Research has demonstrated that antioxidants can mitigate cellular damage caused by free radicals, thus playing a role in the prevention of chronic diseases and aging processes.

3. Drug Development:
In the context of drug formulation, this compound can serve as a scaffold for developing new therapeutic agents. Its structural characteristics allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Pharmacological Applications

1. Anticancer Research:
Studies have explored the use of this compound in anticancer therapies. Its ability to inhibit certain pathways involved in tumor growth makes it a candidate for further investigation in oncology. The modulation of signaling pathways can lead to the development of targeted therapies that minimize side effects compared to traditional chemotherapies.

2. Anti-inflammatory Effects:
The compound's potential anti-inflammatory properties are being studied for their implications in treating inflammatory diseases such as arthritis and inflammatory bowel disease. By targeting specific inflammatory pathways, this compound could contribute to the development of safer anti-inflammatory drugs.

Cosmetic Applications

1. Skin Care Formulations:
Recent research has highlighted the incorporation of this compound into cosmetic formulations due to its moisturizing and protective properties. Its ability to enhance skin hydration and barrier function makes it valuable in developing skincare products aimed at improving skin health.

2. Stability and Efficacy Testing:
In cosmetic science, understanding the stability and efficacy of formulations containing this compound is critical. Studies have employed various methodologies to assess how this compound interacts with other ingredients, influencing overall product performance.

Data Tables

Application Area Potential Benefits Research Findings
NeuropharmacologyModulation of glutamate receptorsEnhances cognitive function in preclinical models
Antioxidant ResearchMitigates oxidative stressReduces cellular damage in vitro
Drug DevelopmentScaffold for new drugsStructural modifications improve bioactivity
Anticancer ResearchInhibition of tumor growthTargeted therapy development ongoing
Anti-inflammatoryReduction of inflammationPromising results in animal models
Cosmetic FormulationsImproved skin hydrationEffective in enhancing barrier function

Case Studies

  • Neuroprotective Effects:
    A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures.
  • Cosmetic Efficacy:
    A clinical trial assessed the efficacy of a skincare product containing this compound, revealing significant improvements in skin hydration levels compared to a placebo over an eight-week period.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Variations

The compound is compared to three phenyl-based analogs (Table 1):

(3S)-3-Amino-3-(4-chlorophenyl)propanoic acid (): Chloro-substituted phenyl ring.

(3S)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid (): Bromo and methoxy substituents on phenyl.

(3S)-3-Amino-3-(2-nitrophenyl)propanoic acid (): Nitro-substituted phenyl.

Key Differences:

  • Aromatic Ring : Thiophene (electron-rich, sulfur-containing) vs. phenyl (benzene-derived). Thiophene’s π-electron density may enhance reactivity in electrophilic substitutions or interactions with biological targets .
  • Substituents : Bromo (electron-withdrawing, lipophilic), methyl (electron-donating, steric), nitro (strongly electron-withdrawing), and methoxy (electron-donating, polar).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) LogP<sup>a</sup>
Target: (3S)-3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid C₉H₁₁BrNO₂S<sup>b</sup> ~284 (estimated) ~1.4 (estimated) ~350 (estimated) ~1.2 (estimated)
(3S)-3-Amino-3-(4-chlorophenyl)propanoic acid C₉H₁₀ClNO₂ 199.63 1.3 345.8 0.84
(3S)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid C₁₀H₁₂BrNO₃ 274.11 N/A N/A N/A
(3S)-3-Amino-3-(2-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ 210.19 1.4 385.4 0.84

<sup>a</sup> LogP (octanol-water partition coefficient) estimates lipophilicity. <sup>b</sup> Estimated based on analogs; thiophene’s sulfur atom contributes to higher density and molecular weight compared to phenyl analogs.

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